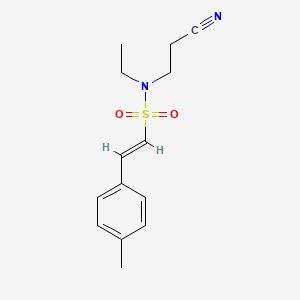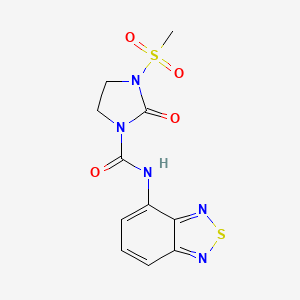![molecular formula C15H20N2O3S B2764974 (2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1396685-82-7](/img/structure/B2764974.png)
(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, also known as MPDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPDA is a spirocyclic ketone that was first synthesized in 2010 by researchers at the University of Tokyo. Since then, MPDA has been studied extensively for its mechanism of action and its effects on biochemical and physiological processes.
Applications De Recherche Scientifique
Novel Synthesis Methods and Structural Analysis
Regio- and Stereoselective Synthesis : An efficient synthesis method for novel trispiropyrrolidine/thiapyrrolizidines, utilizing deep eutectic solvent (DES) as both a catalyst and solvent, demonstrates the versatility of similar spiro compounds in chemical synthesis. This method highlights the potential for creating compounds with complex structures in a more environmentally friendly manner (Singh & Singh, 2017).
Enantiodivergent Synthesis : Research on bis-spiropyrrolidines via sequential interrupted and completed (3 + 2) cycloadditions showcases the ability to achieve high control over stereochemistry, which is crucial for the development of compounds with specific biological activities (Conde et al., 2015).
Crystal Structure and DFT Study : Studies involving boric acid ester intermediates with benzene rings and their crystallographic and conformational analyses through X-ray diffraction and DFT calculations provide a foundational understanding of the structural and electronic properties of such compounds. These insights are vital for designing molecules with desired physical and chemical characteristics (Huang et al., 2021).
Potential Applications in Medicinal Chemistry and Material Science
Biological Activity : The synthesis and characterization of organotin(IV) complexes derived from related compounds, and their in vitro antimicrobial activities, highlight the potential of these compounds in pharmaceutical applications. The ability to target specific microbial strains with organotin(IV) derivatives could pave the way for new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
Catalysis in Organic Reactions : The use of zinc complexes with multidentate nitrogen ligands as catalysts for aldol reactions, mimicking the active site of zinc-dependent class II aldolases, suggests a route to more efficient and selective catalytic processes in organic synthesis. This approach could significantly impact the synthesis of complex molecules, including pharmaceuticals and fine chemicals (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).
Propriétés
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-21-13-12(4-2-7-16-13)14(18)17-8-5-15(6-9-17)19-10-3-11-20-15/h2,4,7H,3,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRAKTPRUGBGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC3(CC2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764891.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2764895.png)
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2764897.png)
![N-(sec-butyl)-2-(2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2764898.png)
![2-[(4-amino-2-chlorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B2764899.png)

![4-{[(2E)-4-(dimethylamino)but-2-enoyl]amino}-N-(3-{[6-(1H-indol-3-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2764904.png)
![Ethyl [(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2764905.png)


![3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2764913.png)
